molecular formula C23H28O10 B1257283 (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside CAS No. 136087-29-1

(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside

Cat. No. B1257283
M. Wt: 464.5 g/mol
InChI Key: SXHOGLPTLQBGDO-ZVSSUSCDSA-N
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Description

Synthesis Analysis

The synthesis of isoflavan glycosides, including (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside, has been reported through various chemical routes, often involving high-speed counter-current chromatography (HSCCC) for isolation and purification from plant extracts. For instance, a two-phase system composed of ethyl acetate-ethanol-acetic acid-water was used to isolate this compound from the root of Astragalus membranaceus with high purity, as determined by HPLC analysis. The structural elucidation was achieved through MS, 1H NMR, and 13C NMR spectroscopy (Ma et al., 2004).

Scientific Research Applications

Chromatographic Analysis and Quality Control

  • UHPLC Method for Isoflavonoids Determination : A UHPLC method using a core-shell column was developed for the determination of eight isoflavonoids, including (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside, in Astragali Radix. This method offers advantages in rapid analysis, lower column pressure, and reduced solvent consumption, making it suitable for conventional HPLC systems. This approach is significant for quality control of Astragali Radix (Tang et al., 2019).

Identification and Isolation from Natural Sources

  • Isoflavonoids from Astragalus membranaceus var. mongholicus : Research identified several isoflavonoids, including (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside, from the roots of Astragalus membranaceus var. mongholicus. These findings contribute to the understanding of the chemical composition of this medicinal plant (Zhang et al., 2012).
  • High-Speed Counter-Current Chromatography for Isolation : A study utilized high-speed counter-current chromatography (HSCCC) to isolate (3R)-(-)-7,2'-dihydroxy-3',4'-dimethyl isoflavan-7-O-beta-D-glucopyranoside from Astragalus membranaceus. The successful isolation and purification of this compound demonstrate the utility of HSCCC in phytochemical research (Ma et al., 2004).

Pharmacological Studies and Biological Activities

  • Antiglycation and Antioxidant Properties : The antiglycation and antioxidant properties of several flavonoids, including (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside, were studied. These compounds from Viscum album (European Mistletoe) displayed significant activities, highlighting their potential therapeutic applications (Choudhary et al., 2010).
  • Nitric Oxide Inhibitory Activities : A study on the traditional Chinese medicine formula Baoyuan Decoction identified several flavonoids, including (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside, with notable nitric oxide inhibitory activities in macrophage cells. This suggests potential anti-inflammatory effects of these compounds (Ma et al., 2015).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12-,17+,19+,20-,21+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHOGLPTLQBGDO-ZVSSUSCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside
Reactant of Route 2
(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside
Reactant of Route 3
(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside
Reactant of Route 4
(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside
Reactant of Route 5
(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside
Reactant of Route 6
(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside

Citations

For This Compound
1
Citations
YZ Zhang, F Xu, J Liang, JS Tang… - Zhongguo Zhong yao …, 2012 - europepmc.org
Method Such column chromatography methods as HPD-100 macroporous adsorption resin, silica gel, polyamide and Sephadex LH-20 gel were used for seperating and purifying …
Number of citations: 23 europepmc.org

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